molecular formula C18H26N2O3 B14800727 tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate

tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate

Cat. No.: B14800727
M. Wt: 318.4 g/mol
InChI Key: CEDVAXOUBFPERN-HOTGVXAUSA-N
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Description

tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate is a complex organic compound that belongs to the class of oxazines. This compound is characterized by its unique hexahydropyrrolo[3,4-b][1,4]oxazine ring structure, which is fused with a benzyl group and a tert-butyl ester. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of α-aminoalkylnaphthols or phenols with tertiary amines under visible light-promoted conditions. This reaction is catalyst-free and utilizes aerial oxygen as the oxidant, making it an environmentally friendly approach . The reaction typically takes place in dimethyl sulfoxide (DMSO) solvent at room temperature, resulting in the formation of the oxazine ring via α-C–H activation and new C–O bond formation .

Chemical Reactions Analysis

tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The oxazine ring structure allows the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. The presence of the benzyl and tert-butyl groups can enhance the compound’s binding affinity and specificity, leading to targeted biological effects .

Comparison with Similar Compounds

tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl (4aS,7aS)-4-benzyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxylate

InChI

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(21)20-12-15-16(13-20)22-10-9-19(15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3/t15-,16-/m0/s1

InChI Key

CEDVAXOUBFPERN-HOTGVXAUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@H](C1)OCCN2CC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCCN2CC3=CC=CC=C3

Origin of Product

United States

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